molecular formula C7H4N2O3 B2800303 2-Hydroxy-6-nitrobenzonitrile CAS No. 72106-43-5

2-Hydroxy-6-nitrobenzonitrile

Cat. No. B2800303
Key on ui cas rn: 72106-43-5
M. Wt: 164.12
InChI Key: QFZZIZQQRXJMGN-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

To a solution of 2,6-dinitrobenzonitrile (10.0 g, 52.3 mmol) in MeOH (215 mL), was added a solution of Na (1.32 g, 57.5 mmol) in MeOH (23.3 mL). The reaction was refluxed under N2 for 2.5 hours, cooled to rt and the precipitate was collected by filtration. The resulting residue was combined with pyridine hydrochloride (15.1 g, 130 mmol), and the solids were melted at 200° C. for 18 hours. Upon completion, the reaction was cooled to rt, washed with brine (1×300 mL) and extracted with EtOAc (2×500 mL). The organic layers were combined, dried over MgSO4, filtered and concentrated to provide 2-hydroxy-6-nitrobenzonitrile (6.70 g, 87%). 1H NMR (400 MHz, MeOD) δ 7.35 (dd, J=8.3, 0.8 Hz, 1H), 7.67 (t, J=8.2 Hz, 1H), 7.77 (dd, J=8.2, 1.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
215 mL
Type
reactant
Reaction Step One
Name
Quantity
23.3 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N+]([O-])=O)[C:5]=1[C:6]#[N:7])([O-:3])=[O:2].Cl.N1C=CC=CC=1.C[OH:23]>>[OH:23][C:8]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]=1[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Na
Quantity
1.32 g
Type
reactant
Smiles
Name
Quantity
215 mL
Type
reactant
Smiles
CO
Name
Quantity
23.3 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed under N2 for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction was cooled to rt
WASH
Type
WASH
Details
washed with brine (1×300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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